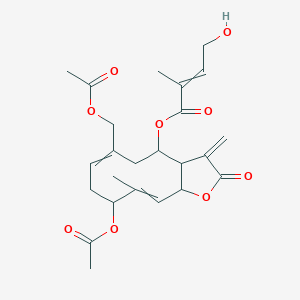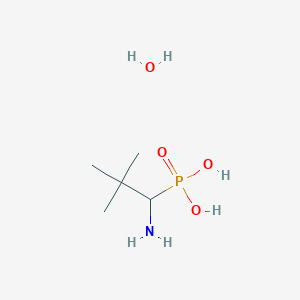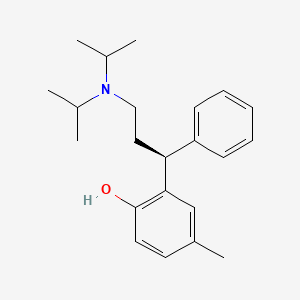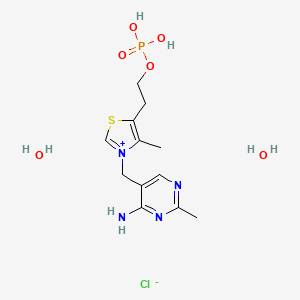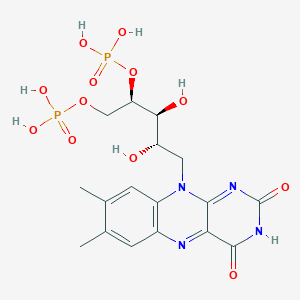
(2'S,2R,trans)-Saxagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Saxagliptin involves complex chemical processes aimed at achieving its highly selective inhibitory action on DPP-4. While specific synthesis details are not provided in the abstracts reviewed, the development of Saxagliptin as a therapeutic agent underscores a significant achievement in targeting the incretin pathway for diabetes treatment.
Molecular Structure Analysis
The molecular structure of Saxagliptin is designed to selectively inhibit DPP-4, an enzyme responsible for the inactivation of incretin hormones. Its structure-activity relationship is crucial for its selective inhibition of DPP-4, leading to enhanced glycemic control. The precise molecular interactions contribute to its effectiveness and safety profile in clinical use.
Chemical Reactions and Properties
Saxagliptin's chemical properties allow it to interact specifically with DPP-4, with minimal interaction with other proteins. This selectivity is essential for its therapeutic effect, reducing the degradation of incretin hormones and thus enhancing insulin secretion in response to glucose. The chemical stability and reactivity of Saxagliptin under physiological conditions contribute to its oral bioavailability and once-daily dosing regimen.
Physical Properties Analysis
The physical properties of Saxagliptin, including its solubility and stability, play a critical role in its pharmacokinetic profile. It is rapidly absorbed after oral administration, demonstrating a pharmacokinetic profile conducive to once-daily dosing. These properties are vital for maintaining consistent therapeutic levels and ensuring efficacy in lowering blood glucose levels.
Chemical Properties Analysis
The chemical properties of Saxagliptin, including its reversible inhibition of DPP-4, are central to its mechanism of action. By inhibiting DPP-4, Saxagliptin reduces the degradation of endogenous incretin hormones, leading to increased insulin release and decreased glucagon secretion. Its selectivity and potency are key to its clinical benefits and low risk of hypoglycemia when used as monotherapy or in combination with other antidiabetic medications.
For detailed scientific research and further insights into Saxagliptin, including its synthesis, molecular structure, and properties, refer to the following sources:
Neumiller, J. J., & Campbell, R. K. (2010). Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 67(18), 1515-25. Link to source.
Dhillon, S. (2015). Saxagliptin: A Review in Type 2 Diabetes. Drugs, 75, 1783-1796. Link to source.
Shubrook, J., Colucci, R., Guo, A., & Schwartz, F. (2011). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights. Endocrinology and Diabetes, 4, 1-12. Link to source.
Wissenschaftliche Forschungsanwendungen
Incretin Hormone Regulation and Glycemic Control
(2'S,2R,trans)-Saxagliptin, commonly referred to as Saxagliptin, is primarily recognized for its role in managing type 2 diabetes. It functions as a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), thereby enhancing the actions of the incretin hormone glucagon-like peptide-1 (GLP-1). This enhancement leads to improved β-cell function and the suppression of glucagon secretion. Clinically, Saxagliptin has demonstrated efficacy in improving glycemic control in both monotherapy and combination therapy with other oral antidiabetic agents. It effectively reduces fasting and postprandial glucose concentrations, contributing to meaningful reductions in glycated hemoglobin (HbA1c). Moreover, due to its glucose-dependent mechanism of action, it presents a low risk of hypoglycemia and exhibits a neutral effect on body weight (Deacon & Holst, 2009).
Cardiovascular Outcomes
Notably, Saxagliptin has been subject to extensive investigation concerning its impact on cardiovascular outcomes. The SAVOR-TIMI 53 study, a phase 4, randomized, double-blind, placebo-controlled trial, was designed to evaluate the safety and efficacy of Saxagliptin in patients with type 2 diabetes mellitus at high risk of cardiovascular events. This study aimed to determine if treatment with Saxagliptin could reduce cardiovascular events in this high-risk population. However, it's important to note that while the trial aimed to assess the cardiovascular safety of Saxagliptin, the results indicated that treatment did not significantly reduce the rate of ischemic events. Nonetheless, the rate of hospitalization for heart failure was found to be increased in the Saxagliptin group, prompting a careful consideration of its use in certain patient populations (Scirica et al., 2011).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of Saxagliptin is crucial in its clinical application. It is well-absorbed after oral administration and is metabolized to form an active metabolite, with both the parent drug and metabolite primarily excreted via the kidneys. Studies have shown that Saxagliptin and its metabolites are well absorbed and subsequently cleared by both urinary excretion and metabolism. The formation of a significant circulating, pharmacologically active hydroxylated metabolite (M2) is a major metabolic pathway. Moreover, Saxagliptin exhibits prolonged pharmacodynamic properties relative to its plasma pharmacokinetic profile, potentially due to additional contributions from M2 and the distribution of Saxagliptin and M2 to the intestinal tissue (Fura et al., 2009).
Anti-Inflammatory and Immunomodulatory Actions
Beyond its primary application in glycemic control, Saxagliptin has also demonstrated significant anti-inflammatory and immunomodulatory actions. Research indicates its potential in mitigating airway inflammation, as shown in a study where Saxagliptin markedly reduced inflammatory changes induced by ovalbumin in mice. This was evidenced by the reduction in leukocyte counts and other inflammatory markers in the bronchoalveolar lavage fluid, pointing towards its potential as a therapeutic agent for acute allergic asthma (Helal, Megahed, & Abd Elhameed, 2019).
Wirkmechanismus
Saxagliptin, also known as (1S,3R,5S)-2-[(2S)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active hypoglycemic drug used for the management of type 2 diabetes mellitus .
Target of Action
The primary target of Saxagliptin is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, Saxagliptin slows down the breakdown of incretin hormones, thereby increasing the level of these hormones in the body .
Biochemical Pathways
The inhibition of DPP-4 by Saxagliptin leads to an increase in intact plasma GLP-1 and GIP concentrations . These hormones play a crucial role in augmenting glucose-dependent insulin secretion, thereby helping to regulate blood glucose levels .
Pharmacokinetics
Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .
Result of Action
The result of Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . By increasing the level of incretin hormones, Saxagliptin augments glucose-dependent insulin secretion, thereby helping to lower fasting glucose concentrations and reduce glucose excursions after an oral glucose load or a meal .
Action Environment
The action of Saxagliptin can be influenced by various environmental factors such as the presence of food and the coadministration with other drugs . For instance, the bioavailability of Saxagliptin increases by 27% when administered with a high-fat meal . Additionally, when coadministered with strong CYP inhibitors, the dose of Saxagliptin should be limited to 2.5 mg once daily due to increased Saxagliptin exposure .
Eigenschaften
IUPAC Name |
(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-BBEOPNRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'S,2R,trans)-Saxagliptin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

